molecular formula C2H3FO2<br>CH2FCOOH<br>C2H3FO2 B127962 Fluoroacetic acid CAS No. 144-49-0

Fluoroacetic acid

Cat. No. B127962
CAS RN: 144-49-0
M. Wt: 78.04 g/mol
InChI Key: QEWYKACRFQMRMB-UHFFFAOYSA-N
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Description

Fluoroacetic acid, also known as fluoracetate, is a compound of significant biochemical interest, often used as a rodenticide. Its toxicity is attributed to its ability to inhibit key metabolic cycles, such as the Krebs and glyoxylate cycles, by interfering with the enzyme aconitase . This inhibition can lead to a potent and specific reduction in reproduction, as observed in studies with the nematode Caenorhabditis elegans . The compound's molecular structure has been studied through microwave spectra, revealing differences between its rotational isomers .

Synthesis Analysis

The synthesis of fluoroacetic acid and its derivatives is a topic of considerable research due to its applications in medicinal chemistry and its biological significance. One study describes the asymmetric synthesis of chiral organofluorine compounds using nonracemic fluoroiodoacetic acid as an electrophile, which was applied to the synthesis of HIV protease inhibitors . Another study details the synthesis of fluorocitric acid, a compound related to fluoroacetic acid, and its comparison with enzymatically synthesized fluorotricarboxylic acid . Additionally, the synthesis of 2-fluoroacetoacetic acid and 4-fluoro-3-hydroxybutyric acid has been reported, with the former prepared by electrophilic fluorination of a β-keto ester .

Molecular Structure Analysis

The molecular structures of fluoroacetic acid and its related compound, fluoroacetyl fluoride, have been determined from microwave spectra of isotopically substituted species. The studies have revealed significant geometry differences between the rotational isomers of these compounds . These differences in molecular structure can have implications for the compound's reactivity and biological activity.

Chemical Reactions Analysis

Fluoroacetic acid is involved in various chemical reactions due to its reactivity. For instance, β-fluoro-oxaloacetate, a related compound, has been shown to inhibit enzymes that react with oxaloacetate, such as glutamate-aspartate transaminase present in heart mitochondria . The interaction of fluoroacetic acid with other compounds can lead to the formation of fluorocitric acid, which inhibits aconitase and affects the citric acid cycle . Chlorodifluoroacetic acid derivatives have been used in Reformatskii-type reactions to synthesize fluorine-containing molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroacetic acid are crucial for understanding its behavior in biological systems and its potential applications. The compound's toxicity is a result of its ability to mimic the natural substrate of aconitase, leading to the inhibition of crucial metabolic pathways . The compound's reactivity is also highlighted by its ability to undergo various chemical transformations, such as the decarboxylation of 2-fluoroacetoacetic acid, which has been investigated using 19F NMR spectroscopy .

Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation

Fluoroacetate dehalogenase (FAcD) is an enzyme capable of catalyzing the cleavage of the strong C-F bond in fluoroacetate, offering a potential biodegradation strategy for this persistent and toxic compound. A study using molecular dynamics simulations and quantum mechanism/molecular mechanism calculations has systematically investigated the catalytic actions of FAcD, proposing a four-step enzymatic transformation process . Understanding this mechanism is essential for developing enzyme engineering strategies to degrade fluorochemicals for environmental sustainability .

Scientific Research Applications

Fluoroacetate Toxicity and Countermeasures

Fluoroacetate is a potent metabolic poison and its potential application as a chemical weapon has raised concerns. Research using a rodent model has evaluated methylene blue and monosodium glutamate as potential countermeasures to mitigate the neurologic, cardiac, and pulmonary effects of fluoroacetate poisoning. Transcriptomic analysis and bioassays were conducted to understand the activation of inflammatory pathways and to assess the pros and cons of these countermeasures. The study found that these compounds can alleviate some intoxication symptoms but are unable to significantly reduce lethality (DeLey Cox et al., 2020).

Determination of Fluoroacetic Acid in Biological Samples

A novel method for determining fluoroacetic acid (FAA) in water and biological samples has been developed, involving the ethylation of FAA, solid-phase microextraction of ethyl fluoroacetate, and subsequent analysis by GC-FID or GC-MS. This method overcomes the matrix effect in biological samples and protects analytical systems from contamination. It's significant in detecting FAA in animal poisoning cases, with the dynamics of FAA accumulation and clearance varying between species (Koryagina et al., 2006).

Biodegradation of Fluoroacetate

The degradation of fluoroacetate was investigated in a membrane aerated biofilm reactor (MABR) using Pseudomonas fluorescens. The study found that fluoroacetate concentration influences biofilm structure and performance. The results indicate potential for MABRs in treating wastewater contaminated with organofluorine compounds, highlighting the importance of managing fluoroacetate loading rates and understanding oxygen dynamics within the biofilm (Heffernan et al., 2009).

Biochemical Insights into Fluoroacetate Poisoning

The metabolic effects of fluoroacetate and fluorocitrate poisoning were explored, focusing on changes in oxygen consumption in Saccharomyces cerevisiae. This study provides insights into the biochemical and physiological mechanisms of fluoroacetate/fluorocitrate toxicity, contributing to a better understanding of the underlying processes and potential treatments for exposure (Racine et al., 2022).

Safety And Hazards

Fluoroacetic acid is extremely poisonous and highly toxic to mammals and insects, though less so in birds . Ingestion is often fatal, while exposure to sub-lethal doses may cause long-term effects . There is no known antidote, though glyceryl monoacetate has been shown to be effective in lab animal tests .

Future Directions

The chemical characteristics of Fluoroacetic acid and the clinical signs of intoxication warrant the re-evaluation of the toxic danger of Fluoroacetic acid and renewed efforts in the search for effective therapeutic means . Two principal ways of developing effective therapies for Fluoroacetic acid intoxication are considered . Firstly, competitive inhibition of Fluoroacetic acid interaction with CoA and of FC interaction with aconitase . Secondly, channeling the alternative metabolic pathways by orienting the fate of citrate via cytosolic aconitase, and by maintaining the flux of reducing equivalents into the TCA cycle via glutamate dehydrogenase .

properties

IUPAC Name

2-fluoroacetic acid
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InChI

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

QEWYKACRFQMRMB-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)F
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Molecular Formula

C2H3FO2, Array
Record name FLUOROACETIC ACID
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Related CAS

14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt)
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DSSTOX Substance ID

DTXSID0041981
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Molecular Weight

78.04 g/mol
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Physical Description

Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS.
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Boiling Point

329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C
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Solubility

Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble
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Density

1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37
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Vapor Pressure

12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534
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Mechanism of Action

The mechanism of action involves the incorporation of the fluoroacetate into fluoroacetyl-coenzyme A, which condenses with oxaloacetate to form fluorocitrate, which inhibits the enzyme aconitase and prevents the conversion of citrate to isocitrate in the tricarboxylic (Krebs) cycle. Inhibition of this system by fluorocitrate results in reduced glucose metabolism and cellular respiration and affects tissue energy stores. /Fluoroacetic acid and derivatives/
Record name Fluoroacetic acid
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Product Name

Fluoroacetic acid

Color/Form

Needles, Colorless needles, Colorless crystal

CAS RN

144-49-0
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Melting Point

95.4 °F (EPA, 1998), 35.2 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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